Methyl (S)-2-(1-Pyrrolidinyl)propanoate
Description
Methyl (S)-2-(1-Pyrrolidinyl)propanoate is a chiral compound featuring a pyrrolidinyl group attached to a propanoate backbone, with a methyl ester at the carboxylate position.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (2S)-2-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
BCYHICYAWLIZRU-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)N1CCCC1 |
Canonical SMILES |
CC(C(=O)OC)N1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(1-Pyrrolidinyl)propanoate typically involves the esterification of (S)-2-(1-Pyrrolidinyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(1-Pyrrolidinyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl (S)-2-(1-Pyrrolidinyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl (S)-2-(1-Pyrrolidinyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups—a methyl ester and a pyrrolidinyl moiety—distinguish it from related molecules:
- BD 1008: Contains a pyrrolidinyl group linked to a dichlorophenyl-ethylamine chain via an ethyl bridge. Unlike Methyl (S)-2-(1-Pyrrolidinyl)propanoate, BD 1008 includes halogenated aromatic rings and a dihydrobromide salt, enhancing its polarity and sigma receptor affinity .
- MPI128a/MPI128b: These protease inhibitors feature extended peptide-like backbones with pyrrolidinone and indole carboxamide groups, emphasizing their role in antiviral applications rather than neurological targeting .
- Propanoic Acid Derivatives (): Compounds like (2RS)-2-(4-Methylphenyl)-propanoic acid lack the pyrrolidinyl group but share the propanoate backbone, often serving as impurities in anti-inflammatory drug synthesis (e.g., ibuprofen analogs) .
Pharmacological Activity
- Sigma Receptor Ligands: BD 1008 and BD 1047 (a dimethylamino analog of BD 1008) exhibit high affinity for sigma-1 and sigma-2 receptors, implicating them in neuropsychiatric disorder research. This compound’s simpler structure may offer a scaffold for optimizing receptor selectivity .
- Antiviral Agents: MPI128a and MPI128b demonstrate potent protease inhibition, attributed to their complex amide and pyrrolidinone motifs. The target compound’s lack of peptide linkages limits its utility in this domain .
- Anti-Inflammatory Drug Intermediates: Propanoic acid derivatives in are linked to NSAID production, suggesting this compound could serve as a precursor if modified with appropriate substituents .
Data Tables
Table 1: Key Properties of this compound and Analogs
Research Findings and Implications
- Neurological Targets: BD 1008’s efficacy in sigma receptor binding highlights the pyrrolidinyl group’s importance in neuroactive compounds. Structural simplification in this compound may enable novel ligand design .
- Antiviral Optimization: MPI128a/b’s high yields and potency underscore the value of pyrrolidinone motifs in protease inhibitors, though the target compound lacks the necessary peptide backbone for similar activity .
- Pharmaceutical Intermediates: Propanoic acid derivatives in are critical quality markers in NSAID production, suggesting this compound could be repurposed as a synthetic intermediate with structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
